molecular formula C26H32N2O5 B486050 ethyl 1-benzyl-5-(2-hydroxy-3-morpholinopropoxy)-2-methyl-1H-indole-3-carboxylate CAS No. 347368-77-8

ethyl 1-benzyl-5-(2-hydroxy-3-morpholinopropoxy)-2-methyl-1H-indole-3-carboxylate

Cat. No.: B486050
CAS No.: 347368-77-8
M. Wt: 452.5g/mol
InChI Key: TUUSPLOGZLFWTK-UHFFFAOYSA-N
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Description

Ethyl 1-benzyl-5-(2-hydroxy-3-morpholinopropoxy)-2-methyl-1H-indole-3-carboxylate is a useful research compound. Its molecular formula is C26H32N2O5 and its molecular weight is 452.5g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Anti-inflammatory Applications : Ethyl 1-benzyl-5-(2-hydroxy-3-morpholinopropoxy)-2-methyl-1H-indole-3-carboxylate derivatives have been studied for their potential as potent inhibitors of human 5-lipoxygenase (5-LO), an enzyme involved in the biosynthesis of pro-inflammatory leukotrienes. Such compounds could be useful in the pharmacotherapy of inflammatory and allergic diseases (Karg et al., 2009).

  • Antiviral Activity : Various derivatives of ethyl 5-hydroxy-1H-indole-3-carboxylates have been synthesized and evaluated for their antiviral activity against influenza A, bovine viral diarrhea virus (BVDV), and hepatitis C virus (HCV). Some of these compounds have shown notable activity, suggesting potential applications in antiviral drug development (Ivashchenko et al., 2014).

  • Anti-Hepatitis B Virus (HBV) Activities : A series of ethyl 5-hydroxyindole-3-carboxylates were synthesized and evaluated for their anti-HBV activities. Some compounds displayed significant anti-HBV activity, indicating potential use in the treatment of hepatitis B (Zhao et al., 2006).

  • Synthesis of Indole Derivatives : Research has been conducted on the synthesis of various indole derivatives using ethyl indole-3-carboxylates as starting materials. These studies contribute to the development of new synthetic routes and compounds in organic and medicinal chemistry (Cucek & Verček, 2008).

  • Photoelectric Conversion in Solar Cells : Carboxylated derivatives of indole compounds have been explored for their use in improving photoelectric conversion efficiency in dye-sensitized solar cells, demonstrating the versatility of these compounds in materials science applications (Wu et al., 2009).

Properties

IUPAC Name

ethyl 1-benzyl-5-(2-hydroxy-3-morpholin-4-ylpropoxy)-2-methylindole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32N2O5/c1-3-32-26(30)25-19(2)28(16-20-7-5-4-6-8-20)24-10-9-22(15-23(24)25)33-18-21(29)17-27-11-13-31-14-12-27/h4-10,15,21,29H,3,11-14,16-18H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUUSPLOGZLFWTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C2=C1C=C(C=C2)OCC(CN3CCOCC3)O)CC4=CC=CC=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ethyl 1-benzyl-5-(2-hydroxy-3-morpholinopropoxy)-2-methyl-1H-indole-3-carboxylate
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ethyl 1-benzyl-5-(2-hydroxy-3-morpholinopropoxy)-2-methyl-1H-indole-3-carboxylate
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ethyl 1-benzyl-5-(2-hydroxy-3-morpholinopropoxy)-2-methyl-1H-indole-3-carboxylate
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ethyl 1-benzyl-5-(2-hydroxy-3-morpholinopropoxy)-2-methyl-1H-indole-3-carboxylate
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ethyl 1-benzyl-5-(2-hydroxy-3-morpholinopropoxy)-2-methyl-1H-indole-3-carboxylate

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